molecular formula C12H19NO2 B2494950 N-(6-Oxaspiro[4.5]decan-9-yl)prop-2-enamide CAS No. 2196090-82-9

N-(6-Oxaspiro[4.5]decan-9-yl)prop-2-enamide

Cat. No.: B2494950
CAS No.: 2196090-82-9
M. Wt: 209.289
InChI Key: WOTSCOJGHYNHIH-UHFFFAOYSA-N
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Description

N-(6-Oxaspiro[4.5]decan-9-yl)prop-2-enamide is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.289 g/mol. This compound is characterized by its unique spirocyclic structure, which includes an oxaspirodecane ring fused to a prop-2-enamide group. The presence of the spirocyclic structure often imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Chemical Reactions Analysis

N-(6-Oxaspiro[4.5]decan-9-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles under appropriate conditions.

The major products formed from these reactions would depend on the specific reagents and conditions used.

Scientific Research Applications

N-(6-Oxaspiro[4

    Chemistry: As a spirocyclic compound, it can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug discovery and development.

    Industry: Possible use in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which N-(6-Oxaspiro[4.5]decan-9-yl)prop-2-enamide exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to N-(6-Oxaspiro[4.5]decan-9-yl)prop-2-enamide include other spirocyclic amides and oxaspiro compounds. These compounds share the spirocyclic structure but may differ in the functional groups attached to the spiro ring. The uniqueness of this compound lies in its specific combination of the oxaspirodecane ring and the prop-2-enamide group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

N-(6-oxaspiro[4.5]decan-9-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-11(14)13-10-5-8-15-12(9-10)6-3-4-7-12/h2,10H,1,3-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTSCOJGHYNHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCOC2(C1)CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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